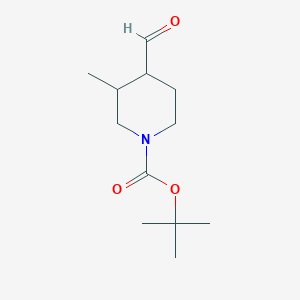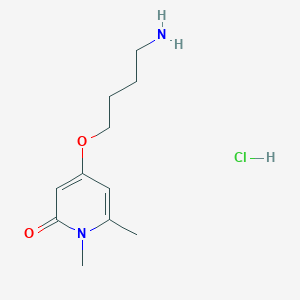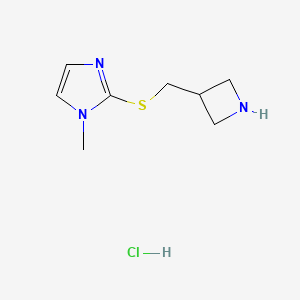
2-(Azetidin-3-ylmethyl)pyridine dihydrochloride
Descripción general
Descripción
“2-(Azetidin-3-ylmethyl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1864059-36-8 . It has a molecular weight of 221.13 . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for “2-(Azetidin-3-ylmethyl)pyridine dihydrochloride” is1S/C9H12N2.2ClH/c1-2-4-11-9(3-1)5-8-6-10-7-8;;/h1-4,8,10H,5-7H2;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 221.13 . The InChI code, which represents its molecular structure, is1S/C9H12N2.2ClH/c1-2-4-11-9(3-1)5-8-6-10-7-8;;/h1-4,8,10H,5-7H2;2*1H .
Aplicaciones Científicas De Investigación
PET Imaging Ligand for Nicotinic Receptors
One significant application of azetidine derivatives, similar to 2-(Azetidin-3-ylmethyl)pyridine dihydrochloride, is their use in positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors (nAChRs). For instance, a fluoro derivative of an azetidine-based compound, labeled with fluorine-18, showed promise for PET imaging of central nAChRs in in vivo studies (Doll et al., 1999).
Affinity for Nicotinic Acetylcholine Receptors
Azetidine derivatives exhibit high affinity for nicotinic acetylcholine receptors. Some azetidine compounds, especially those with specific halogen substituents on the pyridyl fragment, have shown subnanomolar affinity for nAChRs, indicating their potential as pharmacological probes and candidates for developing radiohalogenated tracers to study nAChRs (Koren et al., 1998).
Potential Antidepressant and Nootropic Agents
Azetidine compounds have been investigated for their antidepressant and nootropic activities. Certain azetidine derivatives, specifically those with dimethoxy substitution on the aryl ring, exhibited the highest antidepressant activity in in vivo tests. This suggests the potential of the azetidine skeleton as a CNS active agent and its exploration for developing potent CNS active agents (Thomas et al., 2016).
Antimicrobial Applications
Azetidine derivatives have also been synthesized and tested for their antimicrobial activity. Some azetidine-2-one derivatives showed significant activity, indicating their potential application as antibiotics (Rani & Reddy, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2-(azetidin-3-ylmethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-4-11-9(3-1)5-8-6-10-7-8;;/h1-4,8,10H,5-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWHIQUDOYCUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1864059-36-8 | |
| Record name | 2-[(azetidin-3-yl)methyl]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















